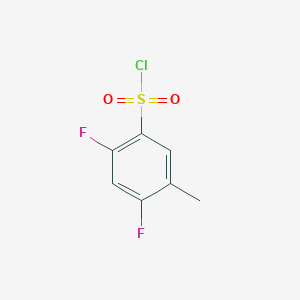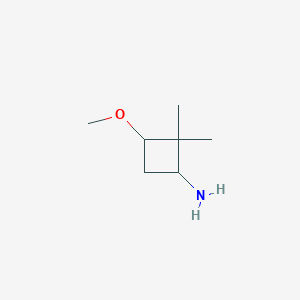
3-甲氧基-2,2-二甲基环丁-1-胺
描述
3-Methoxy-2,2-dimethylcyclobutan-1-amine is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Methoxy-2,2-dimethylcyclobutan-1-amine is 1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is in liquid form . The storage temperature is 4 degrees Celsius .科学研究应用
电喷雾电离质谱(ESI-MS)应用:ESI-MS 与微反应器相结合,用于研究涉及 3-甲氧基-2,2-二甲基环丁-1-胺相关化合物的溶液中的自由基阳离子链反应。这种方法能够检测和表征此类反应中的瞬态自由基阳离子作为反应中间体 (Meyer & Metzger,2003)。
通过转氨作用合成胺:Arthrobacter sp. KNK168 表现出 (R)-特异性转氨酶活性,可将非手性酮转化为相应的手性 (R)-胺。这种微生物合成探索了手性胺的不对称合成,可能包括 3-甲氧基-2,2-二甲基环丁-1-胺的衍生物 (Iwasaki 等,2005)。
环丁酮衍生物的合成:一项研究详细介绍了与 3-甲氧基-2,2-二甲基环丁-1-胺相关的受保护的 2-氨基环丁酮的合成。这些衍生物被认为可用于产生水解酶的先导抑制剂,包括丝氨酸蛋白酶和金属蛋白酶 (Mohammad 等,2020)。
化学反应和衍生物合成:多项研究探索了环丁烷衍生物的合成及其反应,这对理解 3-甲氧基-2,2-二甲基环丁-1-胺在化学合成和反应中的行为和应用具有重要意义 (Cavazza & Pietra,1976;Dozzi 等,1980;Engler & Iyengar,1998)。
安全和危害
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H226 and H314 . This indicates that it is flammable and can cause severe skin burns and eye damage . Precautionary measures should be taken to avoid breathing its dust, fume, gas, mist, vapours, or spray .
属性
IUPAC Name |
3-methoxy-2,2-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQMEXCEVGRIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2-dimethylcyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



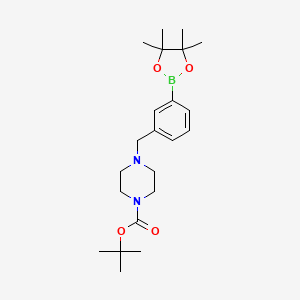
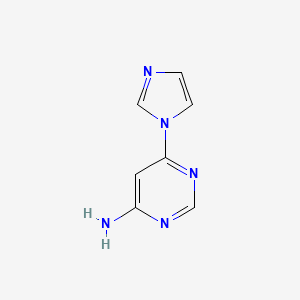
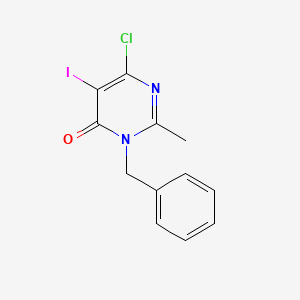
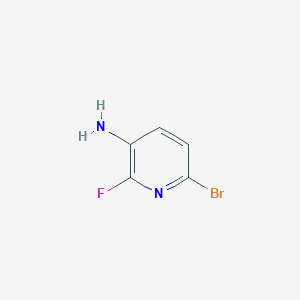
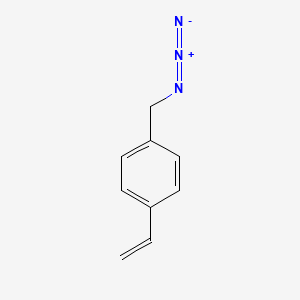
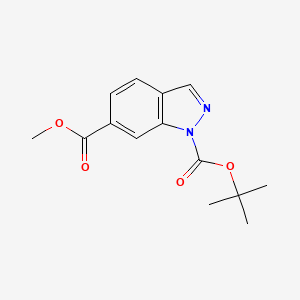
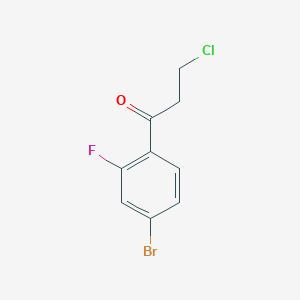
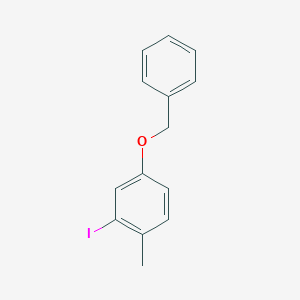
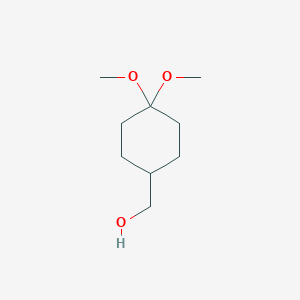
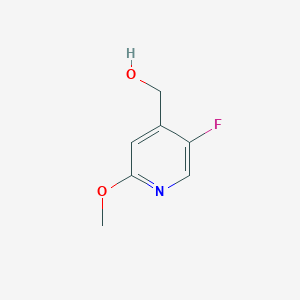
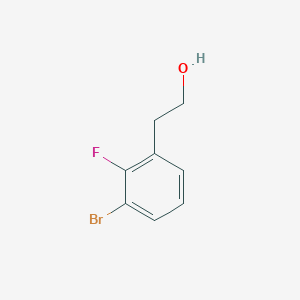
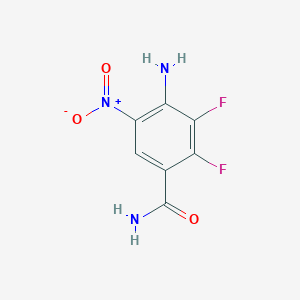
![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
